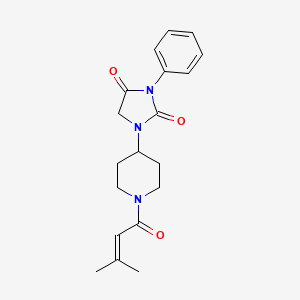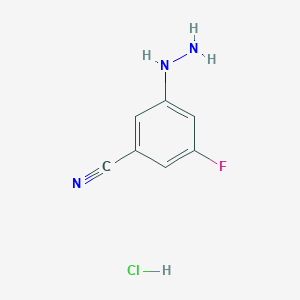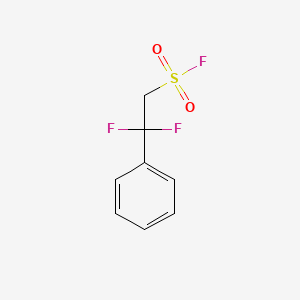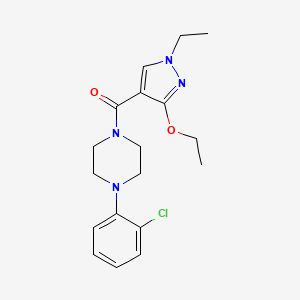
1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity :
- 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which have a structural similarity to the chemical , showed good antibacterial activity against gram-positive bacteria. However, these compounds were ineffective against gram-negative bacteria. They also exhibited excellent antifungal activity, with certain compounds showing more than 60% inhibition of specific fungi (Prakash et al., 2011).
Serotonin Receptor Antagonism :
- A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the queried compound, demonstrated significant 5-HT2 (serotonin receptor) antagonist activity. This suggests potential applications in treating conditions related to serotonin receptors (Watanabe et al., 1992).
Synthesis and Structural Analysis :
- The synthesis of similar compounds, specifically piperidine-4-spiro-5′-irnidazolidine-2′, 4′-diones, was achieved through various methods. The spatial structure of these compounds was established using 1H and 13C NMR data (Unkovskii et al., 1994).
Affinity for Serotonin and Adrenergic Receptors :
- Compounds with structural similarities demonstrated significant affinity for 5-HT(1A) and α(1)-adrenoceptors. This suggests potential applications in neurological or psychiatric disorders (Handzlik et al., 2011).
Nucleophilic Addition Reactions :
- The nucleophilic addition of different amines to dibenzoylacetylene led to the formation of various enamine diones, indicating potential applications in organic synthesis (Lahiri et al., 1977).
Biological Activity :
- The reaction of specific enaminones with various nucleophiles resulted in compounds that showed high anti-inflammatory activity and antimicrobial effects. This indicates potential therapeutic applications (Ahmed, 2017).
Anticancer Activity :
- Certain indole derivatives synthesized through reactions involving compounds structurally similar to the query showed promising results against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).
Organometallic Reactions :
- Reactions with Grignard reagents and Lithium dibutylcuprate yielded specific addition products, highlighting potential applications in organic synthesis and pharmaceutical research (Akeng'a & Read, 2005).
Antibacterial and Antifungal Agents :
- New compounds synthesized using Knoevenagel condensation showed remarkable antifungal activity and effectiveness against Gram-positive bacteria, indicating potential use as antimicrobial agents (Aneja et al., 2011).
Propriétés
IUPAC Name |
1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)12-17(23)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-4-3-5-7-16/h3-7,12,15H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENOLWUUVKJKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)
![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)
![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)
![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)


![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)
![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)
![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)


